molecular formula C25H22Cl2N2O4S B12469090 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12469090
M. Wt: 517.4 g/mol
InChI Key: UBTNIHWAKJACKK-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, oxo, thiazolyl, and pyrrolidine carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-chlorophenylacetic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22Cl2N2O4S

Molecular Weight

517.4 g/mol

IUPAC Name

[4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl] 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C25H22Cl2N2O4S/c1-15-2-4-16(5-3-15)20-14-34-25(28-20)29-13-18(12-22(29)30)24(32)33-21(10-11-26)23(31)17-6-8-19(27)9-7-17/h2-9,14,18,21H,10-13H2,1H3

InChI Key

UBTNIHWAKJACKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CC(CC3=O)C(=O)OC(CCCl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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